Cinnamonitrile

Vue d'ensemble

Description

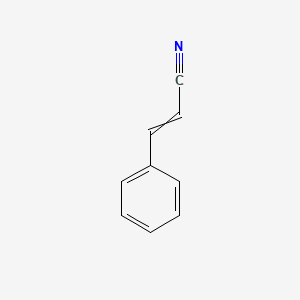

Cinnamonitrile is an organic compound with the molecular formula C₉H₇N. . This compound is characterized by a phenyl group attached to a propenenitrile moiety, giving it unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cinnamonitrile can be synthesized through various methods. One common method involves the condensation of benzaldehyde with acetonitrile in the presence of a base such as potassium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

In industrial settings, this compound is typically produced through the ammoxidation of styrene. This process involves the reaction of styrene with ammonia and oxygen over a catalyst, resulting in the formation of the nitrile compound .

Analyse Des Réactions Chimiques

Types of Reactions

Cinnamonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it to the corresponding amine.

Substitution: It can undergo nucleophilic substitution reactions at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Phenylpropylamine.

Substitution: Various substituted phenylpropenenitriles depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Cinnamonitrile serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of various organic compounds, facilitating the development of new materials and pharmaceuticals.

Key Processes:

- One-Pot Synthesis : A notable method for synthesizing this compound derivatives involves a CuCN-mediated hydrocyanation reaction. This process allows for the efficient production of multiple derivatives in a single step, enhancing yield and reducing production costs. The reaction typically occurs at temperatures between 140°C and 160°C for 10 to 15 hours, yielding products with good functional group tolerance .

Pharmaceutical Applications

Research into this compound's potential in drug development has gained traction. The compound is being investigated for its ability to target specific biological pathways, which could lead to innovative treatments.

Case Studies:

- A study highlighted the anticancer potential of this compound derivatives, demonstrating their effectiveness against various cancer cell lines . The research indicates that modifications to the this compound structure can enhance its therapeutic efficacy.

Flavor and Fragrance Industry

This compound is recognized for its pleasant aroma, making it a valuable ingredient in flavorings and perfumes. Its unique aromatic properties enhance the sensory profile of food and cosmetic products.

Applications:

- Used extensively in perfumes and personal care products, this compound contributes to the overall fragrance experience .

Agricultural Chemicals

In agriculture, this compound is explored for its potential use in formulating pesticides and herbicides. Its effectiveness as a pest management solution is being studied while considering environmental impacts.

Research Findings:

- This compound's role as an active ingredient in agricultural formulations may provide effective pest control options without significant environmental harm .

Material Science

The properties of this compound are also under investigation for applications in material science. Researchers are exploring its use in creating novel polymers and coatings that offer enhanced durability and performance.

Innovative Applications:

- Studies have shown that this compound can be incorporated into polymer matrices to improve mechanical properties and resistance to environmental degradation .

Data Tables

Mécanisme D'action

The mechanism of action of Cinnamonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cinnamaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

Phenylacetonitrile: Lacks the double bond present in Cinnamonitrile.

Styrene: Contains a vinyl group instead of a nitrile group.

Uniqueness

This compound is unique due to its combination of a phenyl group and a nitrile group attached to a propenyl chain. This structure imparts distinct chemical properties, making it versatile for various synthetic applications .

Activité Biologique

Cinnamonitrile, a compound derived from the cinnamon plant, has garnered attention for its potential biological activities. This article delves into the various aspects of this compound's biological efficacy, including its antibacterial, antifungal, anticancer, and anti-inflammatory properties. The following sections will summarize key research findings, present data tables, and discuss case studies that highlight the compound's activity.

Overview of this compound

This compound is an unsaturated nitrile that belongs to a class of compounds known for their diverse biological activities. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure

- Molecular Formula : C₉H₇N

- IUPAC Name : (E)-3-(4-hydroxyphenyl)prop-2-enenitrile

Antibacterial Activity

This compound exhibits notable antibacterial properties against a range of bacterial strains. A study evaluated its effectiveness against Aggregatibacter actinomycetemcomitans (Aa), revealing significant inhibition at various concentrations.

| Compound | MIC (mg/ml) | Activity Level |

|---|---|---|

| This compound | 0.209 | High |

| Cinnamaldehyde | 0.052 | Very High |

| Eugenol | 0.052 | Very High |

The minimum inhibitory concentrations (MICs) indicate that this compound is effective against planktonic and biofilm forms of bacteria, suggesting its potential for preventing biofilm-related infections .

Antifungal Activity

This compound has also been studied for its antifungal properties. Research indicates that it can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger. The efficacy of this compound in comparison to other cinnamic acid derivatives is summarized below:

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Candida albicans | 15 |

| Cinnamic Acid | Aspergillus niger | 12 |

These results demonstrate that this compound is comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly regarding its effects on cancer cell lines. A notable study demonstrated that this compound derivatives exhibited significant anti-proliferative activity against several cancer types.

Case Study: Anti-Proliferative Effects

In vitro studies showed that treatment with this compound led to:

- DNA Fragmentation : Indicating apoptosis in cancer cells.

- Cell Viability Reduction : Significant decrease in cell viability was observed after 24 hours of treatment.

The following table summarizes the effects on different cancer cell lines:

| Cell Line | IC₅₀ (μM) | Observed Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | Apoptosis Induction |

| HeLa (Cervical Cancer) | 15 | Cell Cycle Arrest |

| A549 (Lung Cancer) | 25 | Reduced Migration |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Anti-Inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it may alleviate inflammation-related conditions.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : this compound may inhibit enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, it appears to activate pathways leading to programmed cell death.

- Modulation of Immune Response : By regulating cytokine production, it may help mitigate inflammatory responses.

Propriétés

IUPAC Name |

3-phenylprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKNLRXFUTWSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052100 | |

| Record name | 3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4360-47-8 | |

| Record name | Cinnamonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4360-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.